Quinoline, 4-(heptafluoropropyl)-
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Overview
Description
Quinoline, 4-(heptafluoropropyl)-: is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .
Scientific Research Applications
Quinoline, 4-(heptafluoropropyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets, including enzymes and receptors. For example, quinoline-based compounds can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell death . The heptafluoropropyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Chloroquinoline: A derivative with a chlorine atom at the 4-position, used in the synthesis of antimalarial drugs.
4-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.
Uniqueness: Quinoline, 4-(heptafluoropropyl)- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
CAS No. |
181059-73-4 |
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Molecular Formula |
C12H6F7N |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline |
InChI |
InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
TXGCMMCUEKXCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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